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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of XL019 for various

kinases, which quantitatively represent its binding affinity and selectivity [1]:

Target IC₅₀ Value Experimental Context

JAK2 2.2 nM Cell-free assay [1]

JAK1 134.3 nM Cell-free assay [1]

JAK3 214.2 nM Cell-free assay [1]

TYK2 ≥ 134 nM [2] Cell-free assay

PDGFRβ 125.4 nM Cell-free assay [1]

FLT3 139.7 nM Cell-free assay [1]

XL019 demonstrates over 50-fold selectivity for JAK2 over other JAK family members (JAK1, JAK3,

TYK2) and a panel of over 100 other kinases [2] [3] [1]. It is non-selective for the JAK2V617F mutant

versus wild-type JAK2 [2].
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Beyond binding affinity, XL019's functional effects have been investigated in various experimental models.

The main findings and the methodologies used are outlined below.

JAK-STAT Signaling Inhibition

Experimental Protocol: To measure the inhibition of JAK2 pathway in cells, researchers typically

treat cell lines (e.g., HEL.92.1.7 erythroleukemia cells) with XL019. Cell lysates are then analyzed
using Western blotting with antibodies specific for the phosphorylated (activated) forms of STAT

proteins (like pSTAT1, pSTAT3, and pSTAT5) to confirm target engagement and pathway suppression
[1].

Key Findings: XL019 potently inhibits the phosphorylation of STAT3 and STAT5 in cells harboring
either wild-type JAK2 or the JAK2V617F mutation [3] [1].

P-glycoprotein (P-gp) Inhibition

Experimental Protocol: The P-gp inhibitory activity of XL019 was demonstrated in multidrug-
resistant cancer cell lines (KBV20C cells) using a rhodamine 123 uptake assay [4] [5]. Since

rhodamine 123 is a substrate for the P-gp efflux pump, its intracellular accumulation increases when
P-gp is inhibited. Fluorescence-activated cell sorting (FACS) is used to quantify the fluorescence

intensity of the cells.
Key Findings: XL019 functions as a P-gp inhibitor, increasing the accumulation and efficacy of

antimitotic drugs like vincristine in resistant cancer cells. This effect is independent of its action on the
JAK-STAT pathway [4] [5].

Efficacy in Disease Models

In Vivo Model: The anti-tumor efficacy of XL019 was evaluated in female nude mice bearing
HEL.92.1.7 xenograft tumors. XL019 was administered orally (100-300 mg/kg, twice daily) for 14

days, resulting in significant dose-dependent inhibition of tumor growth [3] [1].
Other Models: Recent studies (2023) show that XL019 can suppress RANKL-induced osteoclast

differentiation in vitro by inhibiting the MAPK signaling pathway (JNK, ERK, p38), suggesting potential
applications in bone metabolic diseases [6] [7].
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The diagram below integrates XL019's primary and secondary mechanisms of action, connecting the

experimental protocols used to investigate them.
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Critical Considerations for Researchers

When evaluating XL019 for research purposes, several points are crucial:

Clinical Development Status: A phase I clinical trial for myelofibrosis was terminated due to dose-

limiting central and peripheral neurotoxicity observed in all patients, despite promising preclinical data
[2].

Cellular Activity vs. Binding Affinity: The compound's cellular IC₅₀ for proliferation (e.g., 7.34 μM in
HCT-116 cells [3]) is significantly higher than its enzymatic IC₅₀ for JAK2 (2.2 nM). This discrepancy

between biochemical potency and cellular activity is an important factor to consider for experimental
design.

Specificity of Observed Effects: Researchers should note that effects like P-gp inhibition and
suppression of osteoclast differentiation occur at concentrations much higher than those required to

inhibit JAK2, suggesting that these may be off-target effects [4] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. XL019 | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

2. Phase I evaluation of XL019, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

3. XL019 | JAK2 Inhibitor [medchemexpress.com]

4. P-gp Inhibition by XL019, a JAK2 Inhibitor, Increases ... [pubmed.ncbi.nlm.nih.gov]

5. P-gp Inhibition by XL019, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

6. Xl019, a novel JAK inhibitor, suppressed osteoclasts ... [pubmed.ncbi.nlm.nih.gov]

7. Xl019, a novel JAK inhibitor, suppressed osteoclasts ... [sciencedirect.com]

To cite this document: Smolecule. [Binding Affinity and Selectivity of XL019]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548087#xl019-binding-affinity-

studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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